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Compound of Interest

Compound Name: 2-Nitrochalcone

Cat. No.: B191979

Introduction

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure
featuring two aromatic rings linked by a three-carbon a,(3-unsaturated carbonyl system.[1]
Among these, 2-Nitrochalcone, formally known as (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-
one, is a compound of significant interest in medicinal chemistry and materials science.[1] The
presence of the nitro group in the ortho position of one of the aromatic rings imparts unique
electronic and steric properties, influencing its chemical reactivity and biological activity.

This technical guide provides a comprehensive exploration of the spectroscopic techniques
used to elucidate and confirm the structure of 2-Nitrochalcone. As researchers, scientists, and
drug development professionals, a thorough understanding of these analytical methods is
paramount for quality control, reaction monitoring, and structural verification. We will delve into
the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-
Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy,
and Mass Spectrometry (MS) in the context of 2-Nitrochalcone characterization. The
synthesis of 2-Nitrochalcone is typically achieved via the Claisen-Schmidt condensation of 2-
nitroacetophenone and benzaldehyde.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule.
For conjugated systems like chalcones, this technique provides valuable information about the
extent of conjugation and the presence of chromophores.
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Theoretical Basis

The UV-Vis spectrum of a chalcone typically exhibits two main absorption bands.[3] The first,
appearing at a shorter wavelength (Band 1), is attributed to the 1t-11* electronic transition of the
aromatic rings. The second, at a longer wavelength (Band Il), corresponds to the 1t-1t*
transition of the entire conjugated enone system (cinnamoyl group).[3] The presence of the
nitro group, a strong electron-withdrawing group, is expected to cause a bathochromic (red)
shift in these absorption maxima compared to unsubstituted chalcone.

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum of 2-Nitrochalcone and determine its
absorption maxima (Amax).

Materials:

2-Nitrochalcone sample

Spectroscopic grade ethanol

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer
Procedure:

e Solution Preparation: Prepare a stock solution of 2-Nitrochalcone in ethanol at a
concentration of approximately 1 mg/mL. From this, prepare a dilute solution (e.g., 10 pg/mL)
to ensure the absorbance reading is within the linear range of the instrument (typically 0.1 -
1.0).

 Instrument Calibration: Calibrate the spectrophotometer using spectroscopic grade ethanol
as the blank.

o Spectral Acquisition: Record the UV-Vis spectrum of the 2-Nitrochalcone solution from 200
to 500 nm.

o Data Analysis: Identify the wavelengths of maximum absorbance (Amax).
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Figure 2: Correlation of NMR data with the structure of 2-Nitrochalcone.

Data Interpretation

The following table summarizes the expected *H and 3C NMR data for 2-Nitrochalcone,
based on literature values for closely related structures. [2] *H NMR Data (500 MHz, CDClIs):

Chemical Shift (o,

Coupling Constant

Multiplicity Assignment
ppm) (39, Hz)
~7.00 d ~16.0 Ha (vinylic)
~7.40 - 7.80 m - Aromatic protons
~7.90 d ~16.0 HPB (vinylic)
13C NMR Data (125 MHz, CDCIs):
Chemical Shift (6, ppm) Assignment

~121 - 140 Aromatic & Vinylic Carbons
~148 Aromatic C-NO2z
~190 C=0 (Carbonyl)
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The most diagnostic feature in the *H NMR spectrum is the pair of doublets for the vinylic
protons with a large coupling constant of approximately 16.0 Hz, which unequivocally confirms
the E (trans) configuration of the double bond. [2]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio
(m/z) of ionized molecules. It provides information about the molecular weight and the
fragmentation pattern of a compound, which can be used for structural elucidation.

Theoretical Basis

Electron Impact (EI) is a "hard" ionization technique that often leads to extensive fragmentation
of the analyte molecule. The resulting mass spectrum shows a molecular ion peak (M*")
corresponding to the intact molecule, and several fragment ion peaks. The fragmentation
pattern is often characteristic of the compound's structure.

Experimental Protocol

Objective: To obtain the El mass spectrum of 2-Nitrochalcone to confirm its molecular weight
and analyze its fragmentation pattern.

Materials:

o 2-Nitrochalcone sample

e GC-MS or a direct insertion probe MS system
Procedure:

o Sample Introduction: Introduce a small amount of the sample into the ion source. This can be
done via a gas chromatograph (if the compound is sufficiently volatile and thermally stable)
or a direct insertion probe.

« lonization: Bombard the sample molecules with high-energy electrons (typically 70 eV).

o Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer
(e.g., a quadrupole).
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o Detection: Detect the ions and generate the mass spectrum.

o Data Analysis: Identify the molecular ion peak and propose structures for the major fragment

ions.

Data Interpretation

The molecular formula of 2-Nitrochalcone is C1sH1:NOs, with a molecular weight of 253.25
g/mol . [1]The El mass spectrum should show a molecular ion peak at m/z = 253. The
fragmentation of chalcones is complex, but some characteristic fragments can be identified.

Expected Fragmentation Pattern for 2-Nitrochalcone:

miz Proposed Fragment

253 [M]*" (Molecular lon)

105 [CeHsCO]* (Benzoyl cation)
102 [CeHe]*

77 [CeHs]* (Phenyl cation)

The base peak (most intense peak) is often the benzoyl cation at m/z 105, formed by cleavage
of the bond between the carbonyl group and the vinylic system. [4]The phenyl cation at m/z 77
arises from the further fragmentation of the benzoyl cation. [4]

Conclusion

The comprehensive characterization of 2-Nitrochalcone is achieved through the synergistic
application of multiple spectroscopic techniques. UV-Vis spectroscopy confirms the presence of
the extended conjugated system. FT-IR spectroscopy provides a definitive fingerprint of the key
functional groups, notably the a,3-unsaturated ketone and the nitro group. High-resolution *H
and 3C NMR spectroscopy offers an unambiguous determination of the molecular structure
and confirms the E-stereochemistry of the vinylic double bond. Finally, mass spectrometry
verifies the molecular weight and provides valuable information on the fragmentation pattern,
further corroborating the proposed structure. Together, these methods form a self-validating
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analytical workflow essential for the rigorous scientific investigation of 2-Nitrochalcone and its

derivatives in research and development.
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nitrochalcone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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